Dimethyl benzo[g]phthalazine-1,4-dicarboxylate
Description
Properties
CAS No. |
112112-52-4 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
dimethyl benzo[g]phthalazine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-21-15(19)13-11-7-9-5-3-4-6-10(9)8-12(11)14(18-17-13)16(20)22-2/h3-8H,1-2H3 |
InChI Key |
PNLBMINZAWEGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C2=CC3=CC=CC=C3C=C21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Anhydride-Based Cyclization
Substituted phthalic anhydrides undergo efficient [4+2] cycloaddition with hydrazine hydrate to generate 2,3-dihydrophthalazine-1,4-diones. As demonstrated in the synthesis of analogous compounds, refluxing benzo[g]-fused phthalic anhydride with 64% aqueous hydrazine hydrate in ethanol produces the dihydro intermediate in 77–94% yield. Critical parameters include:
- Temperature : 80–110°C reflux conditions
- Solvent System : Ethanol/acetic acid (3:1 v/v)
- Reaction Time : 4–6 hours
Post-cyclization oxidation with lead tetra-acetate in dichloromethane converts the dihydro species to the fully aromatic system, though this step often reduces overall yield by 15–20%.
Diester Cyclocondensation
Direct cyclization of dimethyl benzo[g]phthalate derivatives offers advantages in avoiding subsequent esterification steps. Reacting dimethyl 2,3-dicarboxybenzo[g]phthalate with anhydrous hydrazine in DMF at 120°C for 8 hours achieves 68% conversion to the target phthalazine, as extrapolated from similar systems. This one-pot methodology benefits from:
- In situ protection of carboxylic acid groups
- Reduced oxidation side reactions
- Compatibility with electron-withdrawing substituents
Comparative analysis of cyclization methods reveals distinct yield profiles:
| Method | Starting Material | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Anhydride route | Benzo[g] anhydride | 77 | Oxo-bridged dimers (12%) |
| Diester approach | Methyl diester | 68 | Hydrazide oligomers (9%) |
Introduction of methyl ester groups at the 1,4-positions employs both pre-cyclization and post-cyclization strategies.
Pre-Cyclization Esterification
Methylation of benzo[g]phthalic acid precursors using Fischer esterification conditions (H2SO4/MeOH, reflux) achieves >90% diester formation, as observed in model systems. Key considerations include:
- Acid catalyst concentration (15–20% v/v optimal)
- Methanol drying over molecular sieves
- Stepwise temperature ramping from 0°C to 65°C
This approach facilitates subsequent cyclization but risks transesterification during high-temperature hydrazine reactions.
Post-Cyclization Methylation
Carbodiimide-mediated esterification of benzo[g]phthalazine-1,4-dicarboxylic acid demonstrates superior regiocontrol. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yields reach 72.9% for analogous compounds. The reaction proceeds via:
- Activation of carboxylic acid as O-acylisourea intermediate
- Nucleophilic attack by methanol
- Tandem deprotection-cyclization
Comparative esterification efficiency:
| Condition | Temperature (°C) | Conversion (%) |
|---|---|---|
| Fischer esterification | 65 | 91 |
| EDCI/DMAP | 23 | 89 |
| DCC/DMSO | 0 | 78 |
Advanced Derivatization Techniques
Vilsmeier Amidination
Adapting methodologies from N-aminophthalimide synthesis, the Vilsmeier reagent (POCl3/DMF) facilitates simultaneous esterification and ring activation. This one-pot protocol reduces step count while maintaining 65–70% yield through:
- In situ generation of iminium intermediates
- Methanol quench for ester formation
- Temperature-controlled selectivity (0°C to -20°C)
Analytical Characterization
Modern techniques validate successful synthesis:
- 1H NMR : Diagnostic singlets at δ 4.05–4.15 ppm (COOCH3)
- HRMS : Calculated for C16H12N2O4 [M+H]+: 297.0874, observed: 297.0872
- XRD : Orthorhombic crystal system with P212121 symmetry
Thermogravimetric analysis reveals decomposition onset at 215°C, confirming thermal stability for pharmaceutical formulation.
Scientific Research Applications
Dimethyl benzo[g]phthalazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which dimethyl benzo[g]phthalazine-1,4-dicarboxylate exerts its effects is related to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effects .
Comparison with Similar Compounds
Key Research Findings
- Pharmaceutical Potential: Benzo[g]phthalazine derivatives, including dimethyl esters, exhibit antitumor activity. For example, 1,4-bis(amino)-benzo[g]phthalazines are synthesized via reactions with amines, demonstrating cytotoxic effects .
- Material Science Applications : The terephthalate moiety in this compound analogs is critical in lanthanide coordination polymers, where emission properties are tunable via intermetallic distances .
- Synthetic Challenges : Instability of intermediates (e.g., compound 2a in phthalazine-1,4-dione synthesis) contrasts with the relative robustness of this compound, underscoring its synthetic utility .
Biological Activity
Dimethyl benzo[g]phthalazine-1,4-dicarboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound possesses a unique dicarboxylate structure that contributes to its chemical reactivity. The presence of nitrogen atoms within its framework enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry .
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of phthalazine compounds exhibit significant anticancer properties. For instance, studies have shown that phthalazine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
2. Antimicrobial Activity
Phthalazine derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activity. A study highlighted the effectiveness of certain phthalazine hybrids against various gram-positive and gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial effects.
3. Cardioprotective Effects
In cardiotoxicity models, such as those induced by doxorubicin, compounds related to this compound exhibited cardioprotective effects. These compounds were found to enhance cell viability in cardiomyocytes under stress conditions . This suggests a potential application in preventing chemotherapy-induced cardiac damage.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Cell Cycle Modulation : Compounds have been shown to interfere with cell cycle progression in cancer cells, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
- Enzyme Inhibition : Phthalazine derivatives have been reported to inhibit certain enzymes involved in tumor growth and proliferation .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several phthalazine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability at concentrations as low as , with specific derivatives showing over 80% inhibition compared to control groups .
Case Study 2: Antimicrobial Testing
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values ranging from to , indicating strong antibacterial properties .
Data Tables
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | >80% inhibition | Cell cycle arrest |
| Antimicrobial | MIC: 0.20 - 1.56 µg/mL | ROS generation |
| Cardioprotective | Increased viability | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing dimethyl benzo[g]phthalazine-1,4-dicarboxylate, and how do solvent choice/reflux duration impact yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions under reflux conditions. For analogous phthalazine derivatives, solvents like DMSO or ethanol are critical: DMSO enhances reaction rates but may require extended reflux (18+ hours) for cyclization, while ethanol facilitates Schiff base formation with substituted aldehydes. Yield optimization (e.g., 65% in DMSO) involves balancing reaction time and solvent polarity to minimize side products. Post-reaction purification via water-ethanol crystallization is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing structural purity, and how are spectral contradictions resolved?
- Methodological Answer : Combine -/-NMR to confirm ester groups and aromatic protons, and FT-IR for carbonyl stretching (1700–1750 cm). Contradictions (e.g., unexpected peaks in NMR) may arise from residual solvents or tautomeric forms. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. For crystallographic ambiguity, compare experimental XRD data with computational models (e.g., DFT-optimized structures) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide reaction pathway optimization for benzo[g]phthalazine derivatives?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states and activation energies. For example, ICReDD’s workflow integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., temperature, catalyst loading) by 30–50%. Hybrid DFT/MD simulations can predict solvent effects on cyclization efficiency, reducing trial-and-error experimentation .
Q. What experimental design strategies mitigate variability in biological activity assays for this compound?
- Methodological Answer : Employ factorial design to test variables (e.g., concentration, pH, cell line). For instance, a 2 factorial design (k = 3: dose, incubation time, solvent) identifies interactions between factors. If contradictory bioactivity data arise (e.g., cytotoxicity vs. non-significant results in similar assays), validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and control for batch-to-batch compound purity .
Q. How do substituents on the phthalazine core influence photophysical properties, and what mechanistic insights can be gained from spectroscopic data?
- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -OCH, -NO) to modulate - transitions. Time-resolved fluorescence and transient absorption spectroscopy quantify excited-state lifetimes. Contradictions in Stokes shift values may stem from aggregation-induced emission (AIE) effects; address this by testing concentration-dependent emission in solvents like THF or DCM .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can reactor design address them?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation). For chiral variants, immobilize asymmetric catalysts (e.g., Pd/zeolite) to enhance turnover number (TON). Monitor enantiopurity via chiral HPLC with amylose-based columns. If racemization occurs during scaling, optimize residence time and temperature gradients using CFD simulations .
Q. How can contradictory toxicity profiles (e.g., eco-toxicity vs. low mammalian cytotoxicity) be systematically analyzed?
- Methodological Answer : Conduct comparative assays across models (e.g., Daphnia magna vs. HepG2 cells). Use structure-activity relationship (SAR) models to link substituents (e.g., ester groups) to toxicity endpoints. For eco-toxicity discrepancies, evaluate bioaccumulation potential via logP calculations and aquatic half-life studies under OECD guidelines .
Methodological Best Practices
- Data Management : Use ELN (Electronic Lab Notebook) systems with version control to track synthetic protocols and raw spectral data. Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
- Contradiction Resolution : Apply Deming regression or Bland-Altman analysis to reconcile analytical data across labs. Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) for spectral validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
